吡咯酰胺
描述
Pyroxamide is a synthetic derivative of hydroxamic acid with notable antineoplastic properties. It functions primarily as an inhibitor of histone deacetylases, which are enzymes involved in the transcriptional regulation of genes. This compound has been investigated for its potential in treating various cancers, including leukemia, lymphoma, small intestine cancer, precancerous conditions, and myelodysplastic syndromes .
科学研究应用
Pyroxamide has been extensively studied for its potential in cancer therapy. It has shown promise in inducing differentiation and apoptosis in various transformed cells, including murine erythroleukemia cells, prostate carcinoma, bladder carcinoma, and neuroblastoma cells . Additionally, pyroxamide has been investigated for its ability to inhibit the growth of tumor xenografts in animal models, making it a valuable compound in preclinical cancer research .
Beyond oncology, pyroxamide’s role as a histone deacetylase inhibitor has implications in epigenetic research, where it is used to study gene expression regulation and chromatin remodeling .
作用机制
Target of Action
Pyroxamide is a potent inhibitor of Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
Mode of Action
Pyroxamide interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to the accumulation of acetylated histones, which are associated with gene activation.
Biochemical Pathways
Hdac inhibitors like pyroxamide are known to influence various pathways involved in cell growth, differentiation, and apoptosis . Key pathways involved in these processes include the NF-κB pathway, PI3K/Akt signaling pathway, and JAK/STAT signaling pathway .
Result of Action
Pyroxamide, at micromolar concentrations, has been shown to induce terminal differentiation in murine erythroleukemia (MEL) cells and cause growth inhibition by cell cycle arrest and/or apoptosis in MEL, prostate carcinoma, bladder carcinoma, and neuroblastoma cells . It also causes an increase in the levels of histone acetylation and the expression of the cell cycle regulator p21/WAF1 .
Action Environment
It is known that the cellular environment and the presence of other molecules can influence the action of hdac inhibitors
生化分析
Biochemical Properties
Pyroxamide plays a crucial role in biochemical reactions by inhibiting HDAC1, which leads to the accumulation of acetylated histones and the activation of gene expression . This compound interacts with several biomolecules, including enzymes and proteins involved in chromatin remodeling and gene regulation. The inhibition of HDAC1 by pyroxamide results in the relaxation of chromatin structure, allowing for the transcription of genes that promote cell differentiation and apoptosis .
Cellular Effects
Pyroxamide exerts significant effects on various types of cells and cellular processes. In cancer cells, pyroxamide induces apoptosis and cell cycle arrest, thereby inhibiting cell proliferation . It influences cell signaling pathways by modulating the expression of genes involved in cell growth, differentiation, and survival. Additionally, pyroxamide affects cellular metabolism by altering the expression of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of pyroxamide involves its binding to the active site of HDAC1, thereby inhibiting its enzymatic activity . This inhibition leads to the accumulation of acetylated histones, which in turn promotes the transcription of genes involved in cell cycle regulation and apoptosis . Pyroxamide also affects the expression of non-histone proteins that play roles in various cellular processes, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyroxamide have been observed to change over time. The compound is relatively stable and maintains its activity over extended periods . Prolonged exposure to pyroxamide can lead to the degradation of the compound and a decrease in its efficacy. Long-term studies have shown that pyroxamide can induce sustained changes in cellular function, including persistent alterations in gene expression and cell cycle regulation .
Dosage Effects in Animal Models
The effects of pyroxamide vary with different dosages in animal models. At lower doses, pyroxamide effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, pyroxamide can cause adverse effects, including hepatotoxicity and myelosuppression . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this dosage can lead to toxic effects .
Metabolic Pathways
Pyroxamide is involved in several metabolic pathways, primarily through its interaction with HDAC1 . The inhibition of HDAC1 by pyroxamide affects the acetylation status of histones and non-histone proteins, leading to changes in metabolic flux and metabolite levels . Pyroxamide also interacts with enzymes and cofactors involved in chromatin remodeling and gene regulation, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, pyroxamide is transported and distributed through interactions with transporters and binding proteins . The compound is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cell, pyroxamide accumulates in the nucleus, where it exerts its inhibitory effects on HDAC1 . The distribution of pyroxamide within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
Pyroxamide is primarily localized in the nucleus, where it interacts with HDAC1 and other nuclear proteins . The subcellular localization of pyroxamide is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The nuclear localization of pyroxamide is essential for its activity, as it allows the compound to effectively inhibit HDAC1 and modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions: Pyroxamide can be synthesized through a series of chemical reactions involving the formation of an amide bond. One common method involves the reaction of suberoyl chloride with 3-aminopyridine in the presence of a base, followed by the addition of hydroxylamine to form the hydroxamic acid moiety .
Industrial Production Methods: While specific industrial production methods for pyroxamide are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
化学反应分析
Types of Reactions: Pyroxamide primarily undergoes reactions typical of hydroxamic acids and amides. These include:
Oxidation: Pyroxamide can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert pyroxamide to its corresponding amine derivatives.
Substitution: Pyroxamide can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or pyridine derivatives.
相似化合物的比较
Suberoylanilide hydroxamic acid (SAHA): Like pyroxamide, SAHA is a histone deacetylase inhibitor with antineoplastic properties.
Cyclohexylmethyl hydroxamic acid (CBHA): Another histone deacetylase inhibitor with similar mechanisms of action and therapeutic potential.
Uniqueness of Pyroxamide: Pyroxamide is distinguished by its enhanced solubility in aqueous solutions compared to other histone deacetylase inhibitors like SAHA and CBHA. This property makes it more suitable for certain therapeutic applications and easier to formulate for clinical use .
属性
IUPAC Name |
N'-hydroxy-N-pyridin-3-yloctanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-12(15-11-6-5-9-14-10-11)7-3-1-2-4-8-13(18)16-19/h5-6,9-10,19H,1-4,7-8H2,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGLFIIZFVFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191595 | |
Record name | Pyroxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382180-17-8 | |
Record name | Pyroxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382180178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyroxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyroxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 382180-17-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYROXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12N86DSS23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。